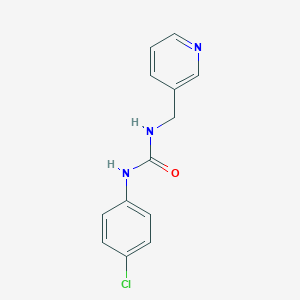

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

Description

The exact mass of the compound 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYMHQPNOSTLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53101-97-6 | |

| Record name | 1-(4-CHLOROPHENYL)-3-(3-PYRIDYLMETHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, a compound of interest in medicinal chemistry and drug discovery. The following sections detail the underlying chemical principles, a robust synthesis protocol, and methods for purification and characterization, grounded in established scientific literature.

Introduction and Significance

Substituted ureas are a prominent class of compounds in pharmaceutical sciences, known for their diverse biological activities. The title compound, 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, incorporates a chlorophenyl moiety and a pyridinylmethyl group, structural motifs that are frequently explored in the design of kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis is paramount for researchers engaged in the exploration of new chemical entities for various disease targets. This guide aims to provide a detailed, field-proven protocol for its preparation and characterization.

Reaction Mechanism and Core Principles

The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is predicated on a well-established and highly efficient chemical transformation: the nucleophilic addition of an amine to an isocyanate.

Causality of the Reaction: The reaction is driven by the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O) of 4-chlorophenyl isocyanate. The lone pair of electrons on the nitrogen atom of the primary amine, 3-(aminomethyl)pyridine (also known as 3-picolylamine), acts as a potent nucleophile, attacking this electrophilic carbon. This initial attack leads to the formation of a tetrahedral intermediate, which rapidly rearranges to the stable urea linkage. The reaction is typically irreversible and proceeds with high yield under mild conditions.

To provide a visual representation of this transformation, the following reaction workflow has been diagrammed.

Caption: Workflow for the synthesis and characterization of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea.

Safety Considerations

-

4-Chlorophenyl isocyanate is toxic and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

3-(Aminomethyl)pyridine is corrosive and can cause skin and eye irritation. Handle with care.

Conclusion

The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea can be reliably achieved through the nucleophilic addition of 3-(aminomethyl)pyridine to 4-chlorophenyl isocyanate. The provided protocol, based on established chemical principles, offers a clear and reproducible method for obtaining this compound in high purity. Proper characterization is essential to validate the structure and purity of the final product, ensuring its suitability for further research and development applications.

References

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Molecules, 28(8), 3539. Available at: [Link]

-

The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. (2024). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Synthesis and characterization of cis and trans cobalt(ii) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand. (2024). Dalton Transactions. Available at: [Link]

Unveiling the Therapeutic Potential of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Phenylurea-Based Therapeutics

The N,N'-disubstituted urea scaffold, particularly bearing aryl and heteroaryl moieties, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility in establishing critical hydrogen bonding interactions with protein targets has led to the development of numerous clinically significant drugs. Within this privileged class of compounds, 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea emerges as a molecule of considerable interest. While direct, in-depth biological data on this specific isomer is nascent in publicly available literature, a comprehensive analysis of its structural analogues provides a robust framework for predicting its biological activity and guiding future research. This technical guide synthesizes the current understanding of closely related compounds to illuminate the probable mechanistic pathways and therapeutic applications of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, offering a roadmap for its exploration as a novel therapeutic agent.

Molecular Architecture and Predicted Bioactivity: A Structural Perspective

The molecular structure of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea comprises three key pharmacophoric elements: a 4-chlorophenyl group, a central urea linker, and a pyridin-3-ylmethyl moiety. Each of these components is predicted to play a crucial role in the compound's interaction with biological targets.

-

The 4-Chlorophenyl Group: This lipophilic moiety is a common feature in many kinase inhibitors. The chlorine atom can engage in halogen bonding and occupy hydrophobic pockets within the ATP-binding site of various kinases.

-

The Urea Linker: The urea functional group is a potent hydrogen bond donor and acceptor. It is pivotal in anchoring the molecule to the hinge region of kinase domains, a characteristic interaction for many Type II kinase inhibitors.

-

The Pyridin-3-ylmethyl Moiety: The pyridine ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and enhance solubility. The positional isomerism of the nitrogen (position 3 in this case) will subtly influence the molecule's conformational flexibility and its ability to interact with specific amino acid residues in a target protein, potentially conferring a unique selectivity profile compared to its pyridin-2-yl and pyridin-4-yl counterparts.

Based on the extensive research into analogous compounds, the primary predicted biological activities for 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea lie in the realms of oncology and potentially neurobiology .

Predicted Mechanism of Action: Kinase Inhibition and Beyond

The diaryl urea scaffold is a well-established pharmacophore for potent inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Pro-Oncogenic Kinase Signaling Pathways

Structurally similar compounds, such as those with a pyridin-4-yl or pyridin-2-yl moiety, have demonstrated significant inhibitory activity against key kinases in oncogenic signaling pathways. It is therefore highly probable that 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea will exhibit a similar mechanism of action.

-

RAF/MEK/ERK Pathway: The diaryl urea structure is a hallmark of RAF kinase inhibitors, with Sorafenib being a prime example. These inhibitors typically bind to the ATP-binding site of RAF kinases, preventing the phosphorylation and activation of MEK, which in turn blocks the activation of ERK. The ERK/MAPK pathway is a central regulator of cell proliferation and survival, and its hyperactivation is a feature of many cancers.[1]

-

VEGFR/PDGFR Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial for tumor angiogenesis. Many diaryl urea derivatives have been shown to inhibit these receptor tyrosine kinases, leading to a reduction in tumor blood supply.[2]

-

PI3K/Akt/mTOR Pathway: Cross-talk between the MAPK and PI3K/Akt/mTOR pathways is common in cancer. Some diaryl urea derivatives have been shown to dually inhibit both pathways, offering a more comprehensive blockade of tumor growth and survival signals.[3]

Caption: Predicted inhibitory action on the RAF/MEK/ERK signaling pathway.

Potential Neurological Activity

Interestingly, the 1-(4-chlorophenyl)-3-substituted urea scaffold has also been implicated in modulating neurological targets. For instance, analogues have been identified as negative allosteric modulators (NAMs) of the cannabinoid type-1 (CB1) receptor.[4] This opens up an intriguing avenue for investigating the potential of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea in the context of neurological disorders.

In Vitro and In Vivo Evaluation: A Proposed Experimental Workflow

To empirically determine the biological activity of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, a systematic series of in vitro and in vivo experiments should be conducted. The following protocols are based on established methodologies for analogous compounds.

In Vitro Assays

Objective: To determine the inhibitory potency of the compound against a panel of purified kinases.

Protocol:

-

Kinase Panel Selection: A panel of kinases relevant to oncology should be selected, including but not limited to BRAF, CRAF, VEGFR2, PDGFRβ, and key kinases from the PI3K/Akt pathway.

-

Assay Format: A radiometric assay (e.g., using ³³P-ATP) or a non-radioactive luminescence-based assay (e.g., ADP-Glo™) can be employed.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the kinase, its specific substrate, ATP, and the test compound.

-

Incubate at the optimal temperature for the kinase reaction.

-

Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.

Objective: To assess the anti-proliferative effect of the compound on various cancer cell lines.

Protocol:

-

Cell Line Selection: A diverse panel of cancer cell lines with known genetic backgrounds (e.g., BRAF-mutant melanoma, various breast and colon cancer lines) should be used.[3]

-

Assay Format: A colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT® is suitable.

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add the assay reagent and measure the absorbance or fluorescence to determine cell viability.

-

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Objective: To investigate if the compound induces apoptosis and/or causes cell cycle arrest.

Protocol:

-

Treatment: Treat cancer cells with the compound at concentrations around its GI₅₀.

-

Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify early and late apoptotic cells.

-

Cell Cycle Analysis: Fix the cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Caption: A streamlined workflow for the in vitro evaluation of the compound.

In Vivo Models

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic properties of the compound in a living organism.

Protocol:

-

Xenograft Model:

-

Implant human tumor cells (e.g., a cell line sensitive to the compound in vitro) subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the mice into vehicle control and treatment groups.

-

Administer the compound orally or via intraperitoneal injection daily.

-

Measure tumor volume and body weight regularly.

-

-

Pharmacokinetic Study:

-

Administer a single dose of the compound to healthy mice or rats.

-

Collect blood samples at various time points.

-

Analyze the plasma concentration of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

-

Synthesis and Characterization

The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea can be readily achieved through a standard synthetic route.

Proposed Synthetic Scheme:

Caption: A straightforward synthetic approach to the target compound.

General Procedure:

To a solution of 3-(aminomethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of 4-chlorophenyl isocyanate is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography. The resulting product can then be isolated by filtration or evaporation of the solvent, followed by purification via recrystallization or column chromatography.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Concluding Remarks and Future Directions

While the biological activity of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is yet to be definitively characterized, the wealth of data on its structural analogues strongly suggests its potential as a kinase inhibitor with anti-cancer properties. The strategic placement of the nitrogen atom in the pyridine-3-yl ring may confer a unique selectivity profile, warranting a thorough investigation. The proposed experimental workflows in this guide provide a clear path for elucidating its mechanism of action and evaluating its therapeutic potential. Further research should focus on a comprehensive kinase profiling, evaluation against a broad panel of cancer cell lines, and in vivo efficacy studies. Moreover, exploring its potential activity at the CB1 receptor could unveil novel therapeutic applications in the field of neuroscience. The synthesis of this compound is straightforward, making it an accessible and promising candidate for further drug discovery and development efforts.

References

-

Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Li, W., Sun, Q., Song, L., Gao, C., Liu, F., Chen, Y., & Jiang, Y. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721–733. Retrieved January 23, 2026, from [Link]

-

(2021). 1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PubMed Central. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Research and development of N,N′-diarylureas as anti-tumor agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Ahmad, M. F., & Ahsan, M. J. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6455–6476. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

-

Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., … Pearson, S. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Jiao, Y., Huang, F., Xu, P., Zhang, Y., Yang, S., Zhang, D., … Tang, W. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328–337. Retrieved January 23, 2026, from [Link]

-

3-Urea-1-(phenylmethyl)-pyridones as novel, potent, and selective EP3 receptor antagonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Pozdnyakov, D. I., Miroshnichenko, K. A., Voronkov, A. V., & Kovaleva, T. G. (2019). The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina (Kaunas, Lithuania), 55(7), 386. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, Anticonvulsant Activity, Preclinical Study and Pharmacokinetic Performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] Hydrazinecarboxamide. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

- 1. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, a compound of interest in medicinal chemistry and drug discovery. The structural features of this molecule—a substituted urea with a chlorophenyl and a pyridinylmethyl group—suggest a complex physicochemical profile that is critical to its behavior in biological systems. Understanding properties such as lipophilicity, solubility, and ionization is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its potential as a therapeutic agent.[1] Since detailed experimental data for this specific molecule is not centrally available, this document serves as a senior-level guide, outlining the strategic importance of each property and providing robust, field-proven experimental protocols for their determination.

Compound Profile and Strategic Importance

The rational design of drug candidates requires a deep understanding of how a molecule's physicochemical properties will influence its journey from administration to its biological target.[2] For 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, its key structural motifs dictate its likely behavior. The chlorophenyl group imparts significant lipophilicity, while the pyridine ring introduces a basic ionization center, and the urea moiety provides hydrogen bonding capabilities. These features collectively govern the molecule's interaction with biological membranes, aqueous environments, and protein targets.

| Property | Value |

| IUPAC Name | 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea |

| Molecular Formula | C₁₃H₁₂ClN₃O |

| Molecular Weight | 261.71 g/mol |

| CAS Number | 53101-98-7 |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical structure of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea.

Figure 1. Chemical structure of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea.

The interplay between these properties is critical. For instance, the ionization state of the pyridine ring (governed by its pKa) will drastically affect the molecule's solubility and its distribution coefficient (LogD) at physiological pH.[3] This guide provides the methodologies to quantify these essential parameters.

Lipophilicity Assessment (LogP/LogD)

Lipophilicity is a crucial parameter that influences a drug's permeability across biological membranes and its binding to plasma proteins and metabolic enzymes. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH.[4] Given the ionizable pyridine ring, determining the LogD at physiological pH (7.4) is of paramount importance.

Causality Behind Experimental Choice

The shake-flask method, as described in OECD Guideline 107, is considered the "gold standard" for its direct measurement of partitioning.[5][6] While other methods like HPLC-based estimations exist, the shake-flask method provides a definitive thermodynamic value. For an ionizable compound like this, conducting the experiment in a buffered aqueous phase is essential to obtain a pH-dependent LogD value, which is more biologically relevant than the LogP of the neutral form alone.[7]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol is adapted from the OECD Guideline 107 and is optimized for a research setting.[8]

Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 buffer. The system is agitated until equilibrium is reached, after which the phases are separated and the concentration of the compound in each phase is determined analytically.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 PBS for 24 hours, then allow the phases to separate.

-

Pre-saturate the pH 7.4 PBS by mixing it with the prepared n-octanol for 24 hours and allowing separation. This mutual saturation is critical for accurate results.[4]

-

-

Sample Preparation:

-

Prepare a stock solution of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea in pre-saturated n-octanol. The concentration should not exceed 0.01 M to avoid self-association.[9]

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. Various phase volume ratios can be used depending on the expected LogD.[10]

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours for this class of compounds).[4]

-

-

Phase Separation:

-

Centrifuge the vessel at high speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing against a standard curve.

-

-

Calculation:

-

The LogD is calculated using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Workflow Visualization

Diagram 1. Workflow for LogD Determination via Shake-Flask Method.

Aqueous Solubility

Aqueous solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor absorption, low bioavailability, and challenges in formulation.[11] For 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, solubility is expected to be pH-dependent due to the basic pyridine nitrogen.

Causality Behind Experimental Choice

Thermodynamic solubility provides the most accurate and relevant measure for drug development, representing the true equilibrium solubility of the most stable crystalline form of the compound.[12] This is distinct from kinetic solubility, which can often overestimate the true value due to the formation of supersaturated solutions.[13] The shake-flask method, compliant with OECD Guideline 105, followed by HPLC-UV analysis, is the benchmark for determining thermodynamic solubility.[14][15]

Experimental Protocol: Thermodynamic Solubility Determination

Principle: An excess of the solid compound is suspended in a buffered aqueous solution. The suspension is agitated until equilibrium is achieved. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Media Preparation:

-

Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, pH 6.5, and pH 7.4) to assess pH-dependent solubility.

-

-

Equilibration:

-

Add an excess amount of solid 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea to a known volume of each buffer in separate vials. Ensure enough solid is present to maintain a suspension throughout the experiment.

-

Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Allow the suspension to equilibrate for at least 24-48 hours. Equilibrium is confirmed when consecutive measurements (e.g., at 24h and 48h) yield the same concentration.[16]

-

-

Sample Processing:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the compound's concentration.

-

-

Data Reporting:

-

The solubility is reported in units of µg/mL or µM at each specific pH.

-

Workflow Visualization

Diagram 2. Workflow for Thermodynamic Solubility Assay.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral.[3] It is a critical determinant of a drug's properties, influencing its solubility, permeability, and potential for target binding.[17] For the topic compound, the pyridine nitrogen is the primary basic center, and its pKa will dictate the charge state of the molecule in different compartments of the body.

Causality Behind Experimental Choice

While potentiometric titration is a classic method, UV-metric titration is often preferred for drug discovery compounds as it requires less material and can be more sensitive for compounds with strong chromophores. The urea N-H protons are generally very weakly acidic (pKa > 13) and not relevant under physiological conditions, so the focus is on the basic pKa of the pyridine ring. NMR-based methods can also be powerful, especially for resolving pKa values in complex molecules.[18]

Experimental Protocol: pKa Determination by UV-Metric Titration

Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By monitoring this change across a wide pH range, a titration curve can be generated from which the pKa can be derived.

Step-by-Step Methodology:

-

Instrument Setup:

-

Use a spectrophotometer with an automated titration system.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Create a dilute aqueous solution of the compound. The final concentration should be low enough to ensure solubility across the entire pH range and provide a good UV absorbance signal. A co-solvent may be used if necessary, but its concentration should be kept minimal.

-

-

Titration:

-

Perform an acid-base titration, typically starting at a low pH (e.g., pH 2) and titrating towards a high pH (e.g., pH 12) with a standardized base (e.g., 0.1 M KOH).

-

Record the full UV-Vis spectrum at regular pH intervals (e.g., every 0.2 pH units).

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly upon ionization.

-

Plot the absorbance at these key wavelengths against the measured pH.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or using appropriate software.

-

Summary of Physicochemical Properties

This table summarizes the key physicochemical properties for 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea and should be populated with experimentally determined values.

| Parameter | Method | Condition | Expected Value | Significance |

| LogD | Shake-Flask (OECD 107) | pH 7.4 | To be determined | Predicts membrane permeability and distribution. |

| Aqueous Solubility | Thermodynamic (OECD 105) | pH 7.4 | To be determined | Impacts absorption and formulation. |

| pKa (basic) | UV-Metric Titration | 25°C | To be determined | Determines ionization state at physiological pH. |

| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | - | To be determined | Indicates purity and solid-state stability. |

Conclusion: An Integrated Perspective for Drug Development

The physicochemical data generated through these protocols provide a foundational understanding of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea. This is not merely a data collection exercise; it is a strategic necessity. The interplay of LogD, solubility, and pKa will govern the compound's ADME profile. For example, a high LogD might suggest good membrane permeability but could also lead to low aqueous solubility and high metabolic clearance. The pKa value will directly inform whether the compound is predominantly charged or neutral in the gut versus the bloodstream, profoundly affecting its absorption and distribution. By integrating these experimentally validated parameters, researchers can make informed decisions, anticipate development challenges, and rationally design the next generation of optimized drug candidates.

References

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Han, L. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(4). Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Synthesis and characterization of cis and trans cobalt(ii) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

Dalton Transactions. (2024). Synthesis and characterization of cis and trans cobalt( ii ) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand. Dalton Transactions. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1405–1419. Retrieved from [Link]

-

Smietana, M., & Kool, E. T. (2002). Development of Methods for the Determination of pKa Values. Current Organic Chemistry, 6(12), 1167–1180. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

IUCLID. (n.d.). Solubility in organic solvents / fat solubility. Retrieved from [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Retrieved from [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Rafols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143–151. Retrieved from [Link]

-

LCGC North America. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea. Retrieved from [Link]

-

ResearchGate. (2016). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

pka / Dissociation constants. (n.d.). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride | 1803586-93-7. (n.d.). Retrieved from [Link]

Sources

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 4. enamine.net [enamine.net]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. evotec.com [evotec.com]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Synthesis, Biological Evaluation, and Structure-Activity Relationship

Abstract

The N,N'-disubstituted urea moiety is a cornerstone of modern medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with a multitude of biological targets. This technical guide provides an in-depth exploration of the structural analogs of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, a scaffold with significant potential in drug discovery. We will dissect the synthetic strategies for creating a diverse library of analogs, detail the experimental protocols for their biological evaluation, and elucidate the key structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.

Introduction: The Significance of the Aryl-Urea-Pyridinylmethyl Scaffold

The 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea core represents a confluence of privileged structural motifs in drug design. The diaryl urea framework is a well-established pharmacophore, most notably recognized in multi-kinase inhibitors like Sorafenib, where the urea's N-H and carbonyl groups act as a hydrogen bond donor and acceptor, respectively, anchoring the molecule in the ATP-binding pocket of kinases.[1][2] The inclusion of a pyridine ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor, a protonatable center for modulating physicochemical properties, and a vector for exploring new interactions within a target's binding site.

The specific arrangement of a 4-chlorophenyl group and a pyridin-3-ylmethyl group offers a unique electronic and steric profile. The 4-chloro substituent provides a lipophilic and electron-withdrawing character, influencing the electronic nature of the adjacent phenyl ring and potentially engaging in halogen bonding. The pyridin-3-ylmethyl linker offers a degree of conformational flexibility, allowing the pyridine moiety to adopt various orientations to optimize binding.

This guide will systematically explore the chemical space around this core structure, providing a roadmap for the rational design of potent and selective modulators of various biological targets.

Synthetic Strategies for Analog Generation

The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea and its analogs is primarily achieved through the reaction of an appropriately substituted aryl isocyanate with a pyridinylmethylamine, or vice versa. This approach offers a high degree of modularity, allowing for the introduction of diverse substituents on both the aromatic and pyridinyl rings.

General Synthetic Workflow

The most common and versatile method for the synthesis of these urea derivatives involves the reaction of an aryl isocyanate with an amine.[3] This reaction is typically high-yielding and proceeds under mild conditions.

Caption: General synthetic workflow for 1-aryl-3-(pyridinylmethyl)urea derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

This protocol provides a representative procedure for the synthesis of the parent compound.

Materials:

-

4-Chlorophenyl isocyanate

-

3-(Aminomethyl)pyridine

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-(aminomethyl)pyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add 4-chlorophenyl isocyanate (1.0 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred solution over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold DCM or diethyl ether, and dry under vacuum to yield the desired 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Structure-Activity Relationship (SAR) Exploration

The biological activity of this class of compounds can be finely tuned by systematic modifications to three key regions of the molecule: the phenyl ring (Ring A), the urea linker, and the pyridinylmethyl moiety (Ring B).

Caption: Key regions for SAR exploration in the 1-aryl-3-(pyridinylmethyl)urea scaffold.

Modifications of the Phenyl Ring (Ring A)

The nature and position of substituents on the phenyl ring are critical determinants of activity. Drawing insights from studies on related diaryl urea kinase inhibitors, the following trends can be anticipated:[4][5]

-

Halogen Substitution: The 4-chloro group is a common feature in many kinase inhibitors. Exploration of other halogens (F, Br, I) at this position can modulate lipophilicity and introduce potential halogen bonding interactions.

-

Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF₃) at the 3- or 4-position can enhance activity. For instance, the combination of a 4-chloro and 3-trifluoromethyl substitution has been shown to be highly effective in related series.[4][5]

-

Electron-Donating Groups: Methoxy (-OCH₃) or methyl (-CH₃) groups can also be explored, although they may lead to different target selectivity profiles.

-

Positional Isomerism: Moving the chloro substituent to the 2- or 3-position will significantly alter the molecule's conformation and should be investigated.

Modifications of the Urea Linker

While the urea moiety is often crucial for activity, subtle modifications can be explored:

-

Thiourea Analogs: Replacing the carbonyl oxygen with sulfur to form a thiourea can alter the hydrogen bonding capacity and electronic properties of the linker.[6]

-

Conformationally Restricted Analogs: Incorporating the urea into a cyclic system can reduce conformational flexibility, which may lead to an increase in potency and selectivity if the bound conformation is mimicked.

Modifications of the Pyridinylmethyl Moiety (Ring B)

The pyridinylmethyl portion of the molecule offers several avenues for optimization:

-

Isomeric Position: The position of the methylene linker on the pyridine ring (2-, 3-, or 4-position) will significantly impact the vector of the pyridine nitrogen and its ability to interact with the target. A 4-pyridinylmethyl analog has been synthesized and used as a ligand for metal complexes.[7]

-

Linker Modification: The length of the alkyl chain connecting the urea to the pyridine ring can be varied (e.g., ethyl, propyl) to probe the distance requirements of the binding pocket.

-

Pyridine Ring Substitution: Introduction of small alkyl or alkoxy groups on the pyridine ring can modulate its basicity and provide additional points of interaction.

Biological Evaluation Protocols

A tiered approach to biological evaluation is recommended, starting with broad screening assays and progressing to more specific mechanistic studies for promising analogs.

In Vitro Antiproliferative Assay (MTT Assay)

This assay provides a robust method for assessing the cytotoxic effects of the synthesized analogs against various cancer cell lines.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

For analogs designed as kinase inhibitors, a direct enzymatic assay is essential to determine their potency and selectivity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1]

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase, and the appropriate substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a series of analogs to illustrate the potential outcomes of an SAR study. This data is for illustrative purposes and should be experimentally determined.

| Compound | Ring A Substituent | Ring B Isomer | Kinase X IC₅₀ (nM) | Cancer Cell Line Y IC₅₀ (µM) |

| Parent | 4-Cl | 3-pyridinylmethyl | 150 | 5.2 |

| Analog 1 | 4-F | 3-pyridinylmethyl | 200 | 7.8 |

| Analog 2 | 4-Cl, 3-CF₃ | 3-pyridinylmethyl | 15 | 0.8 |

| Analog 3 | 4-OCH₃ | 3-pyridinylmethyl | 500 | 12.5 |

| Analog 4 | 4-Cl | 4-pyridinylmethyl | 120 | 4.5 |

| Analog 5 | 4-Cl | 2-pyridinylmethyl | 350 | 9.1 |

Conclusion and Future Directions

The 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility and modular nature of this compound class allow for extensive SAR exploration. By systematically modifying the phenyl and pyridinyl rings, as well as the urea linker, researchers can fine-tune the biological activity and selectivity of these analogs. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new chemical entities based on this core structure. Future work should focus on expanding the diversity of the analog library, exploring a wider range of biological targets, and undertaking in-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

References

-

ResearchGate. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

National Center for Biotechnology Information. (2022). 1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PubMed Central. [Link]

-

Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry. [Link]

- Google Patents. (2020).

-

ScienceScholar. (2022). Benzimidazole-Urea derivatives as anti-cancer agents. International journal of health sciences. [Link]

-

National Center for Biotechnology Information. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. PubMed Central. [Link]

-

Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. [Link]

-

MDPI. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

-

National Center for Biotechnology Information. (2006). Urea derivatives as anticancer agents. PubMed. [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

- Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds.

-

Royal Society of Chemistry. (2024). Synthesis and characterization of cis and trans cobalt(ii) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand. Dalton Transactions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of cis and trans cobalt(ii) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea as a kinase inhibitor

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea as a Kinase Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and biological evaluation of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, a potent kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes established biochemical principles with actionable experimental protocols.

Introduction: The Therapeutic Potential of Aryl Urea-Based Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical classes of drug targets.[1][3] The urea functional group is a privileged scaffold in medicinal chemistry, capable of forming stable hydrogen bonds with protein targets, making it a cornerstone of many therapeutic agents, including multi-kinase inhibitors like Sorafenib.[4][5]

The compound 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea belongs to the aryl urea class of molecules, which have demonstrated significant potential as kinase inhibitors.[4][5] Its structure combines a 4-chlorophenyl group, a common moiety in kinase inhibitors that often occupies hydrophobic pockets in the ATP-binding site, with a pyridin-3-ylmethyl group that can enhance solubility and provide additional interaction points. This guide elucidates the scientific rationale and methodologies for investigating this compound as a targeted therapeutic agent.

Chemical Synthesis and Characterization

The synthesis of unsymmetrical ureas like 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a well-established process in organic chemistry. A reliable and scalable approach involves the reaction of an isocyanate with a primary amine. This method ensures high yield and purity, which are critical for subsequent biological assays where contaminants could confound results.

Synthetic Protocol

The following two-step protocol outlines the synthesis starting from commercially available materials.

Step 1: Synthesis of 4-Chlorophenyl Isocyanate The conversion of 4-chloroaniline to its corresponding isocyanate is the preparatory step. This is typically achieved by reacting the aniline with a phosgene equivalent, such as triphosgene, in an inert solvent. The isocyanate is highly reactive and is often generated and used in situ without isolation to prevent degradation and minimize handling toxicity.

Step 2: Urea Formation The crude 4-chlorophenyl isocyanate is then reacted directly with 3-(aminomethyl)pyridine. The nucleophilic primary amine of the pyridine derivative attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the stable urea linkage.

Detailed Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Isocyanate Formation: Cool the solution to 0°C in an ice-water bath. Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise over 30 minutes. Caution: Triphosgene is toxic and moisture-sensitive.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Amine Addition: Re-cool the mixture to 0°C. Slowly add a solution of 3-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.1 eq, as an HCl scavenger) in anhydrous DCM.

-

Final Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea as a solid.[6]

Workflow for Chemical Synthesis

Caption: Workflow for the synthesis of the target compound.

Structural Characterization

Confirmation of the synthesized compound's identity and purity is paramount. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

While the precise kinase targets of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea require experimental validation, its structural similarity to other known aryl urea inhibitors suggests a likely mechanism of action. Many such compounds function as ATP-competitive inhibitors of key kinases within oncogenic signaling pathways.[7][8] A primary candidate is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and resistance to therapy.[9][10][11]

Inhibition of this pathway, particularly at the level of PI3K or mTOR, has proven to be a successful therapeutic strategy.[9][12] The inhibitor likely binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

The PI3K/Akt/mTOR Signaling Cascade

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocols for Biological Evaluation

To validate the activity and mechanism of the compound, a tiered approach of in vitro and cell-based assays is required.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the compound against specific kinases.[13]

Protocol Steps:

-

Kinase Reaction: In a 384-well plate, prepare a 5 µL reaction mixture containing the target kinase (e.g., PI3Kα), the appropriate substrate (e.g., PIP2), and ATP in kinase reaction buffer. Add serial dilutions of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea (typically from 10 µM to 0.1 nM). Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[1][13]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.[1][13]

-

Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Kinase Assay Workflow

Sources

- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. bmglabtech.com [bmglabtech.com]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

Introduction

The novel compound 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea represents a compelling area of investigation for researchers and drug development professionals. Its structural motifs, featuring a substituted aryl urea and a pyridine moiety, are present in numerous biologically active agents, suggesting a high potential for therapeutic relevance. This in-depth technical guide provides a structured approach to exploring the potential therapeutic targets of this compound, moving from established knowledge of related structures to a detailed experimental framework for target validation. The following sections are designed to offer not just protocols, but a strategic rationale for each avenue of investigation, empowering research teams to make informed decisions in their discovery pipeline.

The urea scaffold is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bonds with protein targets.[1] This characteristic has led to the development of numerous urea-containing drugs with diverse applications, including anticancer agents like Sorafenib, a multi-kinase inhibitor.[1] The presence of the 4-chlorophenyl group and the pyridin-3-ylmethyl moiety further suggests potential interactions with a range of biological targets. This guide will focus on two primary, evidence-based therapeutic areas for investigation: oncology and cardiovascular disease.

Part 1: Oncology - Targeting Aberrant Signaling Pathways

The diarylurea scaffold is a well-established pharmacophore in oncology. Several compounds with this core structure have demonstrated potent antitumor activities by modulating key signaling pathways implicated in cancer cell proliferation, survival, and migration.

The PI3K/Akt/mTOR and Hedgehog Signaling Pathways in Breast Cancer

Rationale for Investigation:

Research into derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea has revealed their ability to inhibit the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are crucial in the development and progression of breast cancer, including triple-negative breast cancer (TNBC).[2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3] The Hedgehog pathway plays a critical role in embryonic development and its aberrant activation in adults is linked to the growth of various tumors.[3] Given the structural similarity, it is highly probable that 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea could exhibit similar inhibitory activities.

Experimental Workflow:

The following workflow outlines a systematic approach to evaluating the compound's effect on these pathways.

Caption: Workflow for investigating anticancer activity.

Detailed Protocols:

In-Vitro Antiproliferative Activity Assessment

-

Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7 for hormone-responsive, MDA-MB-231 for triple-negative) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Use a vehicle control (e.g., DMSO).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

-

Protein Extraction: Treat cells with the compound at concentrations around the IC50 value for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt, Akt, p-S6K, S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Targeting Receptor Tyrosine Kinases: VEGFR-2 and c-MET

Rationale for Investigation:

The diarylurea scaffold is a key feature of several multi-kinase inhibitors that target receptor tyrosine kinases (RTKs) like VEGFR-2 and c-MET.[4] These RTKs are critical regulators of angiogenesis, cell proliferation, and metastasis, and their dysregulation is a hallmark of many cancers.[4] Therefore, 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a strong candidate for investigation as a potential inhibitor of these kinases.

Experimental Approach:

A tiered approach is recommended, starting with in vitro kinase assays followed by cell-based functional assays.

Table 1: Experimental Strategy for VEGFR-2 and c-MET Inhibition

| Tier | Experiment | Purpose | Expected Outcome |

| 1 | In vitro Kinase Assay (e.g., LanthaScreen™, Kinase-Glo®) | To determine direct inhibitory activity against purified VEGFR-2 and c-MET kinases. | IC50 values for kinase inhibition. |

| 2 | Cell-Based Phosphorylation Assay | To assess the inhibition of VEGFR-2 and c-MET autophosphorylation in a cellular context (e.g., in HUVECs for VEGFR-2, and MKN-45 cells for c-MET). | Reduction in ligand-induced receptor phosphorylation. |

| 3 | Downstream Signaling Analysis (Western Blot) | To confirm the inhibition of downstream signaling pathways (e.g., p-ERK, p-Akt). | Decreased phosphorylation of downstream effectors. |

| 4 | Functional Assays (e.g., Tube Formation Assay, Spheroid Invasion Assay) | To evaluate the impact on angiogenesis and cell invasion. | Inhibition of endothelial tube formation and cancer cell invasion. |

Part 2: Cardiovascular Applications - Modulating the Nitric Oxide-sGC-cGMP Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of vascular tone, platelet aggregation, and inflammation.[5] Dysregulation of this pathway is implicated in various cardiovascular diseases, including pulmonary hypertension and heart failure.[6][7] sGC stimulators and activators are emerging as promising therapeutic agents that can enhance cGMP signaling.[8]

Soluble Guanylate Cyclase (sGC) Stimulation/Activation

Rationale for Investigation:

While there is no direct evidence linking 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea to sGC modulation, the exploration of novel chemical scaffolds for sGC activators is an active area of research.[5][6] The pyridine moiety, present in other biologically active compounds, could potentially interact with the heme-binding pocket of sGC or allosteric sites. An investigation into this compound's activity on sGC could uncover a novel class of cardiovascular drugs.

There are two distinct classes of compounds that target sGC:

-

sGC Stimulators: These compounds increase the sensitivity of reduced (ferrous) sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent in the absence of NO.[9]

-

sGC Activators: These agents target and activate the oxidized or heme-free form of sGC, which is prevalent in disease states associated with oxidative stress.[9]

Experimental Workflow for sGC Activity Assessment:

Caption: Workflow for investigating sGC modulation.

Detailed Protocols:

Purified sGC Activity Assay

-

Enzyme Preparation: Use commercially available purified bovine lung sGC.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, GTP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX), and the purified sGC enzyme.

-

Compound Treatment: Add varying concentrations of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea to the reaction mixture. Include a positive control (e.g., YC-1 for stimulator, cinaciguat for activator) and a vehicle control.

-

Assay Conditions:

-

To test for sGC stimulation: Run the assay in the presence and absence of a nitric oxide donor (e.g., sodium nitroprusside, SNP). A synergistic increase in cGMP production in the presence of the NO donor is indicative of a stimulator.

-

To test for sGC activation: Pre-incubate the sGC enzyme with an oxidizing agent like ODQ (1H-[5][9][10]oxadiazolo[4,3-a]quinoxalin-1-one) to induce the heme-free state before adding the compound. A significant increase in cGMP production under these conditions suggests an activator.

-

-

cGMP Quantification: After incubation, terminate the reaction and measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.

Ex Vivo Vasorelaxation Assay

-

Tissue Preparation: Isolate thoracic aortic rings from rats or mice and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2 at 37°C.

-

Contraction: Pre-contract the aortic rings with phenylephrine to a stable tension.

-

Cumulative Concentration-Response Curve: Add cumulative concentrations of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea to the organ bath and record the changes in tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the EC50 value.

Conclusion

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea presents a promising scaffold for the development of novel therapeutics. The evidence-based rationale provided in this guide, drawing from the known activities of structurally related compounds, points towards high-priority therapeutic targets in oncology and cardiovascular disease. The detailed experimental workflows and protocols offer a robust framework for researchers to systematically evaluate the compound's biological activity and elucidate its mechanism of action. Through a disciplined and logical progression of in vitro and cell-based assays, the scientific community can effectively unlock the therapeutic potential of this intriguing molecule.

References

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available from: [Link]

-

Evgenov, O. V., Pacher, P., Schmidt, P. M., Haskó, G., Schmidt, H. H., & Stasch, J. P. (2006). Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications. American journal of physiology. Heart and circulatory physiology, 291(6), H2508–H2516. Available from: [Link]

-

Tobiasz, J., & Jabłecka, A. (2023). Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension. International Journal of Molecular Sciences, 24(2), 1548. Available from: [Link]

-

Stasch, J. P., Pacher, P., & Evgenov, O. V. (2011). Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease. Circulation, 123(20), 2263–2273. Available from: [Link]

-

Li, W., Sun, Q., Song, L., Gao, C., Liu, F., Chen, Y., & Jiang, Y. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721–733. Available from: [Link]

-

Zhang, Y., & Lu, Y. (2018). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives. Research on Chemical Intermediates, 44(10), 6069-6080. Available from: [Link]

-